N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a heterocyclic compound featuring a 4-methylthiazole core linked via an acetamide bridge to a benzodiazolyl-pyridinyl moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active agents. The 4-methylthiazole moiety adds steric and electronic complexity, which can modulate pharmacokinetic profiles .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-12-11-25-18(20-12)22-16(24)10-23-15-5-3-2-4-14(15)21-17(23)13-6-8-19-9-7-13/h2-9,11H,10H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVJNJXUAVOVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a benzodiazole moiety, and a pyridine ring. This structural diversity contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃OS |
| Molecular Weight | 315 Da |
| LogP | 2.43 |
| Polar Surface Area (Ų) | 55 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
1. Monoamine Oxidase Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and neuroprotection .
2. Antioxidant Activity
Compounds containing thiazole and benzodiazole rings have been reported to possess antioxidant properties. These properties can help mitigate oxidative stress in various biological systems, potentially leading to neuroprotective effects .
Pharmacological Activities
Research has identified several pharmacological activities associated with this compound:
Antidepressant Effects
Studies suggest that MAO inhibitors can exhibit antidepressant-like effects in animal models. The compound's ability to inhibit MAO-A and MAO-B suggests potential use in treating depression .
Neuroprotective Effects
The antioxidant properties may contribute to neuroprotection, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Anti-inflammatory Properties
Preliminary studies indicate that compounds with similar structures may possess anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: MAO Inhibition
In a study conducted on various thiazole derivatives, compounds similar to this compound were synthesized and evaluated for MAO inhibitory activity. The most potent derivatives showed IC₅₀ values in the low micromolar range, indicating strong inhibition .
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of thiazole-containing compounds in models of oxidative stress-induced neuronal injury. The results demonstrated significant protection against cell death and reduced markers of oxidative stress .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazole and benzodiazole compounds exhibit notable antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using methods such as the disc diffusion method or broth microdilution assays.
Anticancer Activity
The anticancer potential of N-(4-methyl-1,3-thiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide has been explored in several studies. For example, compounds with similar structures have shown efficacy against estrogen receptor-positive breast cancer cell lines (MCF7) using assays like Sulforhodamine B (SRB) to evaluate cell viability and proliferation. Molecular docking studies have also been employed to understand the binding interactions with cancer-related targets.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, there is evidence suggesting that thiazole-containing compounds can exhibit anti-inflammatory effects. These effects can be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, derivatives of thiazole were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives possessed significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
Another research effort focused on synthesizing thiazole-benzodiazole hybrids and evaluating their anticancer properties. The study found that specific compounds demonstrated potent cytotoxicity against cancer cell lines, with some exhibiting selectivity towards cancerous cells over normal cells .
Comparison with Similar Compounds
Key Observations :
- The target compound ’s pyridin-4-yl-benzodiazole system distinguishes it from analogs with triazole (e.g., 9a) or sulfonyl (e.g., CAS 702650-00-8) linkers, which may alter binding affinity and metabolic stability .
Substituent Effects on Physicochemical Properties
Pyridine Positional Isomerism
Aryl Group Variations
- Compounds 9b–9e () substitute the thiazole with fluorophenyl, bromophenyl, methylphenyl, or methoxyphenyl groups. These substitutions impact lipophilicity (e.g., bromophenyl increases molecular weight and logP) and steric bulk, which may correlate with differences in melting points and crystallinity observed in .
Pharmacological Profiles
- Benzothiazole derivatives () with triazole or imidazole linkers exhibit anticonvulsant activity, suggesting that the thiazole-acetamide scaffold is pharmacologically relevant .
- BG14269 () and CAS 702650-00-8 () lack benzodiazole moieties but retain the thiazole-acetamide core, highlighting the scaffold’s versatility in drug design .
Q & A
Basic: What synthetic routes are recommended for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzodiazole core via condensation of substituted phenylenediamine derivatives with aldehydes or ketones under acidic conditions.
- Step 2: Introduction of the pyridinyl group through coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts .
- Step 3: Acetamide linkage via nucleophilic substitution or amide bond formation between the thiazole-amine and activated carboxylic acid intermediates.
Characterization methods include:
- ¹H/¹³C NMR for structural elucidation of intermediates (e.g., confirming benzodiazole proton environments at δ 7.2–8.5 ppm) .
- IR spectroscopy to validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- Elemental analysis (C, H, N) to confirm purity (>95% required for biological assays) .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- ¹H NMR: Identifies aromatic protons in benzodiazole (δ 7.3–8.1 ppm) and pyridinyl (δ 8.5–9.0 ppm) moieties. Spin-spin coupling in the thiazole ring (δ 6.8–7.2 ppm) confirms substitution patterns .
- ¹³C NMR: Resolves carbonyl carbons (δ ~170 ppm for acetamide) and heterocyclic carbons (e.g., δ 150–160 ppm for pyridinyl C=N) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can computational methods optimize synthesis and predict bioactivity?
Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify optimal solvents/catalysts, reducing trial-and-error (e.g., acetone/K₂CO₃ for acetamide coupling) .
- Molecular Docking: Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases or acetylcholinesterase). For example, pyridinyl groups enhance π-π stacking in active sites .
- PASS Program: Predicts biological potential (e.g., antimicrobial or antitumor activity) based on structural fingerprints, guiding experimental prioritization .
Advanced: How do structural modifications (e.g., substituent changes) affect target binding and activity?
Answer:
- Case Study: Replacing the 4-methylthiazole with a 4-fluorophenylthiazole (as in derivative 9b ) increased acetylcholinesterase inhibition (IC₅₀ from 12 µM to 8 µM) due to enhanced hydrophobic interactions .
- Key Factors:
- Validation: Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay Variability: Normalize data using positive controls (e.g., donepezil for acetylcholinesterase assays) and standardize cell lines (e.g., SH-SY5Y for neurotoxicity studies) .
- Structural Confounders: Compare analogs (e.g., 9a vs. 9d ) to isolate substituent effects. For example, 4-methylphenylthiazole (9d ) showed lower cytotoxicity than 4-bromophenyl (9c ) in MTT assays .
- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values, ensuring statistical significance (p<0.05 via ANOVA) .
Methodological: How to design derivatives for improved pharmacokinetic properties?
Answer:
- Lipinski’s Rule Compliance: Ensure molecular weight <500 Da and LogP <5. Introduce polar groups (e.g., -OH or -OMe) to reduce LogP .
- Prodrug Strategies: Mask acetamide as ester prodrugs (e.g., ethyl ester) to enhance oral bioavailability .
- In Silico ADMET: Tools like SwissADME predict permeability (e.g., Caco-2 cell models) and cytochrome P450 interactions .
Advanced: What are best practices for ensuring reproducibility in synthesis?
Answer:
- Reaction Monitoring: Use TLC/HPLC to track intermediate formation (e.g., Rf = 0.5 in ethyl acetate/hexane 3:7) .
- Purification: Employ column chromatography (silica gel, 60–120 mesh) with gradient elution. For challenging separations, use preparative HPLC (C18 column, acetonitrile/water) .
- Batch Consistency: Document solvent purity (e.g., anhydrous DMF stored over molecular sieves) and catalyst lot numbers .
Data Analysis: What statistical methods interpret bioactivity data robustly?
Answer:
- Dose-Response Analysis: Fit data to Hill equation (variable slope) using least-squares regression. Report 95% confidence intervals .
- Cluster Analysis: Group analogs by activity profiles (e.g., hierarchical clustering in R) to identify SAR trends .
- Meta-Analysis: Use RevMan to pool data from multiple studies, assessing heterogeneity via I² statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
